molecular formula C30H39F7N5O11P B1673560 Fosaprepitant Dimeglumin CAS No. 265121-04-8

Fosaprepitant Dimeglumin

Katalognummer: B1673560
CAS-Nummer: 265121-04-8
Molekulargewicht: 809.6 g/mol
InChI-Schlüssel: UGJUJYSRBQWCEK-GGXTVIBHSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Fosaprepitant meglumine is an intravenously administered antiemetic drug . It is a prodrug of Aprepitant and is used together with other medications to prevent nausea and vomiting that may be caused by chemotherapy in adults and children at least 6 months old . Fosaprepitant is given ahead of time and will not treat nausea or vomiting that you already have .


Synthesis Analysis

The synthesis of fosaprepitant can be summarized in 3 main steps starting from aprepitant . The synthesis has been sufficiently detailed (materials, quantities, temperatures, pressures, and typical) .


Molecular Structure Analysis

The molecular formula of Fosaprepitant meglumine is C37H56F7N6O16P . Its average mass is 1004.834 Da and its monoisotopic mass is 1004.337891 Da .


Chemical Reactions Analysis

Fosaprepitant is a prodrug of aprepitant and is rapidly converted to the antiemetic aprepitant . Aprepitant is a substrate, inhibitor, and inducer of CYP3A4 and an inducer of CYP2C9; multiple drug interactions can be expected .


Physical and Chemical Properties Analysis

Fosaprepitant dimeglumine is a water-soluble prodrug of the antiemetic drug aprepitant . It is a weak inhibitor of cytochrome P450 3A4 (CYP3A4) .

Wissenschaftliche Forschungsanwendungen

Prävention von Übelkeit und Erbrechen im Zusammenhang mit Chemotherapie

Fosaprepitant Dimeglumin wird häufig zur Prävention von Übelkeit und Erbrechen im Zusammenhang mit Chemotherapie eingesetzt . Es ist ein Prodrug von Aprepitant und wird schnell in das Antiemetikum Aprepitant umgewandelt . Es ist in mehreren Ländern weltweit als Teil eines Antiemetikum-Regimes zur Prävention von Übelkeit und Erbrechen im Zusammenhang mit hoch- und mittelschwerer emetischer Chemotherapie (HEC und MEC) zugelassen .

Wirksamkeit in großen, randomisierten Phase-III-klinischen Studien

In großen, randomisierten Phase-III-klinischen Studien war eine einzelne intravenöse Dosis von Fosaprepitant 150 mg eine wirksame und im Allgemeinen gut verträgliche Ergänzung zu einem Antiemetikum-Regime, das Dexamethason und einen Serotonin-5-HT3-Rezeptor-Antagonisten bei erwachsenen Krebspatienten enthielt, die eine Behandlung mit HEC oder MEC erhielten .

Rolle bei hoch-emetischer Chemotherapie (HEC)

Das Fosaprepitant-basierte Regime war signifikant effektiver als ein Kontrollregime bei der Prävention von Übelkeit und Erbrechen im Zusammenhang mit HEC . Es war auch nicht minderwertig als ein orales Aprepitant-basiertes Regime bei erwachsenen Krebspatienten, die eine HEC-Behandlung erhielten .

Rolle bei mittelschwerer emetischer Chemotherapie (MEC)

Fosaprepitant war als Teil eines Antiemetikum-Regimes wirksamer als ein Kontrollregime bei Patienten, die eine mittelschwer emetische Chemotherapie erhielten .

Verträglichkeit als Teil eines Antiemetikum-Regimes

Fosaprepitant wird im Allgemeinen gut vertragen als Teil eines Antiemetikum-Regimes . Das Verträglichkeitsprofil eines Fosaprepitant-basierten Regimes entsprach dem von Patienten, die eine emetische Chemotherapie erhielten, und unerwünschte Ereignisse entsprachen im Allgemeinen denen, die bei einem Aprepitant-basierten Regime beobachtet wurden .

Wechselwirkungen mit anderen Arzneimitteln

Aprepitant ist ein Substrat, Inhibitor und Induktor von CYP3A4 und ein Induktor von CYP2C9; es sind multiple Arzneimittelwechselwirkungen zu erwarten .

Wirkmechanismus

Target of Action

Fosaprepitant dimeglumine primarily targets the substance P/neurokinin 1 (NK1) receptors . These receptors play a crucial role in the vomiting reflex, making them an important target for antiemetic drugs .

Mode of Action

Fosaprepitant dimeglumine is a prodrug of aprepitant . Once administered, it is rapidly converted into aprepitant, which acts as an antagonist to the NK1 receptors . By blocking these receptors, aprepitant inhibits the binding of substance P, a neurotransmitter involved in inducing nausea and vomiting .

Biochemical Pathways

The primary biochemical pathway affected by fosaprepitant is the neurokinin pathway . Substance P, a key neurotransmitter in this pathway, binds to NK1 receptors to induce vomiting. By antagonizing these receptors, fosaprepitant prevents substance P binding, thereby inhibiting the vomiting reflex .

Pharmacokinetics

Fosaprepitant is rapidly converted into aprepitant in the body, with its blood concentration peaking at the end of the infusion . The main pharmacokinetic parameters are as follows: T max was 0.333 h; C max was 4.316 μg/mL; AUC 0-t is 2.090 h·μg·mL -1; AUC 0-∞ is 2.098 h·μg·mL -1 . Aprepitant is a substrate, inhibitor, and inducer of CYP3A4 and an inducer of CYP2C9 , which can lead to multiple drug interactions .

Result of Action

The molecular and cellular effects of fosaprepitant’s action result in the prevention of acute and delayed nausea and vomiting associated with chemotherapy . This is achieved through the antagonism of NK1 receptors, which inhibits the vomiting reflex triggered by substance P .

Action Environment

The efficacy and stability of fosaprepitant can be influenced by environmental factors. For instance, the reconstituted final drug solution is stable for 24 hours at ambient room temperature . Furthermore, the drug’s effectiveness can be affected by the emetogenicity of the chemotherapy being used . It has been found to be more effective as part of an antiemetic regimen in patients receiving highly emetogenic chemotherapy .

Safety and Hazards

Fosaprepitant may cause skin irritation, serious eye damage, and may cause damage to organs through prolonged or repeated exposure . It is also very toxic to aquatic life .

Zukünftige Richtungen

The U.S. Food and Drug Administration (FDA) has approved a supplemental new drug application (sNDA) for single-dose EMEND® (fosaprepitant dimeglumine) for injection, Merck’s substance P/neurokinin-1 (NK1) receptor antagonist, in combination with other antiemetic medicines, for the prevention of delayed nausea and vomiting . This approval is supported by data from a Phase 3 study that showed single-dose EMEND for injection, combined with other anti-vomiting medicines, provided greater protection from delayed nausea and vomiting following administration of moderately emetogenic chemotherapy versus an active control regimen .

Biochemische Analyse

Biochemical Properties

Fosaprepitant Dimeglumine acts as a therapeutic agent to treat chemotherapy-induced nausea and vomiting . It is rapidly converted to Aprepitant, a substance P/neurokinin-1 (NK1) receptor antagonist . This interaction with the NK1 receptor is crucial for its role in biochemical reactions. Aprepitant is a substrate, inhibitor, and inducer of CYP3A4, and an inducer of CYP2C9 . These interactions with enzymes play a significant role in its metabolism .

Cellular Effects

Fosaprepitant Dimeglumine exerts its effects on various types of cells, primarily those undergoing chemotherapy. It prevents acute and delayed nausea and vomiting associated with chemotherapy treatment . The drug influences cell function by inhibiting the substance P/neurokinin 1 (NK1) receptor , which plays a key role in the vomiting reflex.

Molecular Mechanism

Fosaprepitant Dimeglumine, once converted to Aprepitant, acts as a selective high-affinity antagonist at substance P/neurokinin 1 (NK1) receptors . It has little or no affinity for serotonin (5-HT3), dopamine, and corticosteroid receptors . Aprepitant has been shown in animal models to inhibit emesis induced by cytotoxic chemotherapeutic agents, such as cisplatin, via central actions .

Temporal Effects in Laboratory Settings

The effects of Fosaprepitant Dimeglumine over time in laboratory settings have been observed in several studies. It is known that Fosaprepitant Dimeglumine is rapidly converted to Aprepitant within 30 minutes after the end of infusion

Metabolic Pathways

Fosaprepitant Dimeglumine is metabolized primarily by CYP3A4 with minor metabolism by CYP1A2 and CYP2C19 . Seven metabolites of Aprepitant, which are only weakly active, have been identified in human plasma .

Transport and Distribution

It is known that Fosaprepitant Dimeglumine is administered intravenously , suggesting that it is distributed via the circulatory system.

Subcellular Localization

It is known that Aprepitant crosses the blood-brain barrier and occupies brain NK1 receptors , indicating its presence in the central nervous system.

Eigenschaften

{ "Design of the Synthesis Pathway": "The synthesis of Fosaprepitant meglumine involves a series of reactions starting from commercially available starting materials.", "Starting Materials": [ "1-methyl-1H-imidazole-5-carboxylic acid", "2-chloromethyl-3-methyl-4-(2,2,2-trifluoroethoxy)pyridine hydrochloride", "methyl 6-aminonicotinate", "meglumine", "sodium hydroxide", "water", "methanol", "acetonitrile", "tetrahydrofuran", "dichloromethane" ], "Reaction": [ "Step 1: Preparation of 2-chloromethyl-3-methyl-4-(2,2,2-trifluoroethoxy)pyridine", "Step 2: Coupling of 1-methyl-1H-imidazole-5-carboxylic acid with 2-chloromethyl-3-methyl-4-(2,2,2-trifluoroethoxy)pyridine", "Step 3: Conversion of the resulting intermediate to Fosaprepitant", "Step 4: Preparation of Fosaprepitant meglumine by reacting Fosaprepitant with meglumine in water/methanol/acetonitrile/tetrahydrofuran/dichloromethane" ] }

CAS-Nummer

265121-04-8

Molekularformel

C30H39F7N5O11P

Molekulargewicht

809.6 g/mol

IUPAC-Name

[3-[[(2R,3S)-2-[(1R)-1-[3,5-bis(trifluoromethyl)phenyl]ethoxy]-3-(4-fluorophenyl)morpholin-4-yl]methyl]-5-oxo-4H-1,2,4-triazol-1-yl]phosphonic acid;(2R,3R,4R,5S)-6-(methylamino)hexane-1,2,3,4,5-pentol

InChI

InChI=1S/C23H22F7N4O6P.C7H17NO5/c1-12(14-8-15(22(25,26)27)10-16(9-14)23(28,29)30)40-20-19(13-2-4-17(24)5-3-13)33(6-7-39-20)11-18-31-21(35)34(32-18)41(36,37)38;1-8-2-4(10)6(12)7(13)5(11)3-9/h2-5,8-10,12,19-20H,6-7,11H2,1H3,(H,31,32,35)(H2,36,37,38);4-13H,2-3H2,1H3/t12-,19+,20-;4-,5+,6+,7+/m10/s1

InChI-Schlüssel

UGJUJYSRBQWCEK-GGXTVIBHSA-N

Isomerische SMILES

C[C@H](C1=CC(=CC(=C1)C(F)(F)F)C(F)(F)F)O[C@@H]2[C@@H](N(CCO2)CC3=NN(C(=O)N3)P(=O)(O)O)C4=CC=C(C=C4)F.CNC[C@@H]([C@H]([C@@H]([C@@H](CO)O)O)O)O

SMILES

CC(C1=CC(=CC(=C1)C(F)(F)F)C(F)(F)F)OC2C(N(CCO2)CC3=NN(C(=O)N3)P(=O)(O)O)C4=CC=C(C=C4)F.CNCC(C(C(C(CO)O)O)O)O.CNCC(C(C(C(CO)O)O)O)O

Kanonische SMILES

CC(C1=CC(=CC(=C1)C(F)(F)F)C(F)(F)F)OC2C(N(CCO2)CC3=NN(C(=O)N3)P(=O)(O)O)C4=CC=C(C=C4)F.CNCC(C(C(C(CO)O)O)O)O

Aussehen

white solid powder

Reinheit

>98% (or refer to the Certificate of Analysis)

Haltbarkeit

>2 years if stored properly

Löslichkeit

Soluble in DMSO, in water

Lagerung

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyme

MK0517;  MK 0517;  MK-0517;  Fosaprepitant;  Fosaprepitant dimeglumine;  Emend;  Inemend.

Herkunft des Produkts

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Fosaprepitant Dimeglumine
Reactant of Route 2
Fosaprepitant Dimeglumine
Reactant of Route 3
Fosaprepitant Dimeglumine
Reactant of Route 4
Fosaprepitant Dimeglumine
Reactant of Route 5
Fosaprepitant Dimeglumine
Reactant of Route 6
Fosaprepitant Dimeglumine

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.